|
REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].O>C1COCC1>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][NH2:12])=[CH:13][CH:14]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6,7.8|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting aqueous mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3 solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)CN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 286 mg | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |